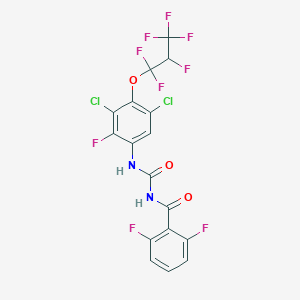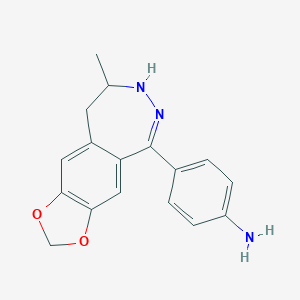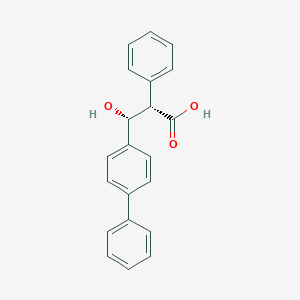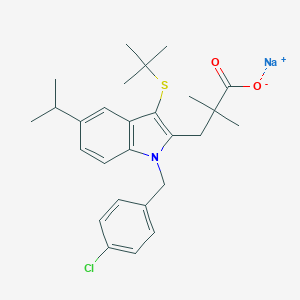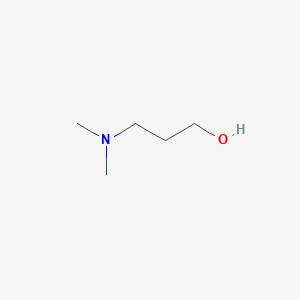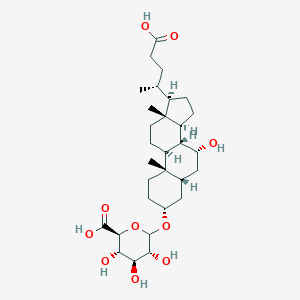
(3a,5b,7a)-23-羧基-7-羟基-24-去胆烷-3-基-β-D-葡萄糖醛酸
描述
Synthesis Analysis
The synthesis of related bile acid derivatives involves multi-step chemical processes, starting from known bile acids like chenodeoxycholic acid. For example, the synthesis of (22R and 22S)-3α, 7α, 22-trihydroxy-5β-cholan-24-oic acids was achieved by starting from chenodeoxycholic acid, leading to the establishment of the chemical structure of haemulcholic acid found in fish bile. This process involves oxidative decarboxylation, hydroxylation, and Reformatsky reactions, highlighting the complex chemistry involved in synthesizing such compounds (Kihira, Morioka, & Hoshita, 1981).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by their steroid backbone and functional groups, such as hydroxy and carboxy groups, which play a significant role in their chemical behavior and biological activity. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are instrumental in elucidating these structures, as demonstrated in the synthesis and characterization of various bile acid derivatives (Kihira, Morioka, & Hoshita, 1981).
Chemical Reactions and Properties
Bile acid derivatives undergo a range of chemical reactions, including oxidation, reduction, and conjugation with other molecules. These reactions can modify their physical and chemical properties, such as solubility and biological activity. For instance, the synthesis of steroid glucuronides involves the coupling of steroids to glucuronic acid, significantly affecting their solubility and excretion rates (Becker, 1965).
科学研究应用
化学和药物研究:从该化合物合成的 l-伊多糖醛酸和 d-葡萄糖醛酸可用于化学和药物研究,特别是用于开发新药或疗法 (Bazin、Kerns 和 Linhardt,1997 年).
用于代谢研究的衍生物合成:它可用于合成 α-羟基-7a-(4-戊烯酰氧基)-5b-胆烷酸,该酸可用于合成 14 C 标记的衍生物用于代谢研究,提供有关不同化合物如何在活生物体中代谢的见解 (Bai、Barnes 和 Dias,2009 年).
合成中的高偶联效率:由该化合物合成的 3'-羟基-5'-雄烷-17-酮的 β-D-葡萄糖醛酸表现出高偶联效率和总收率,使其成为合成化学中的宝贵资产 (Becker,1965 年).
水解研究:该化合物用于与糖苷水解相关的研究,提供对所涉及的生化过程和机制的见解 (Saunders 和 Timell,1968 年).
各种酰胺和氨基酸的合成:从中衍生的苄基 2-乙酰氨基-2-脱氧-α-D-葡萄糖醛酸可用于合成各种酰胺和氨基酸,扩大了可用于研究和开发的生化化合物的范围 (Yoshimura、Sato 和 Ando,1969 年).
代谢和生物效应研究:该化合物能够研究短链胆汁酸的代谢和生物效应,这对于了解各种代谢疾病和病症至关重要 (Radomiñska-pyrek、Huynh、Lester 和 Pyrek,1986 年).
属性
IUPAC Name |
(2S,3S,4S,5R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O10/c1-14(4-7-21(32)33)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(12-15(29)13-20(22)31)39-28-25(36)23(34)24(35)26(40-28)27(37)38/h14-20,22-26,28,31,34-36H,4-13H2,1-3H3,(H,32,33)(H,37,38)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24+,25-,26+,28?,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNGOAUIUTXUES-RWDHRDFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002430 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid | |
CAS RN |
58814-71-4 | |
| Record name | (3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002430 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



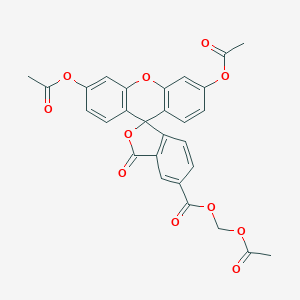
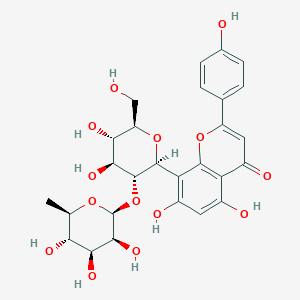
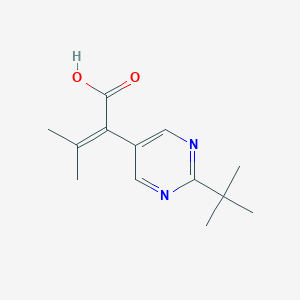
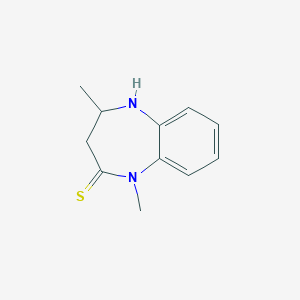
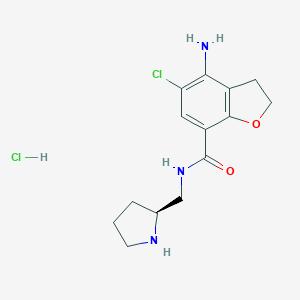
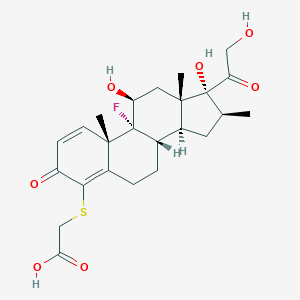
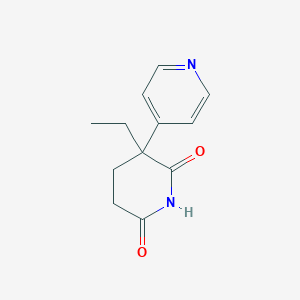
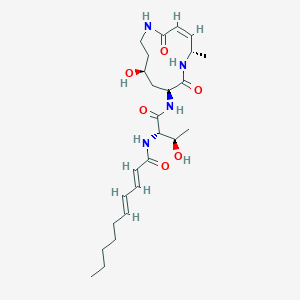
![12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid](/img/structure/B49559.png)
